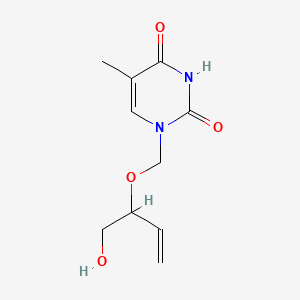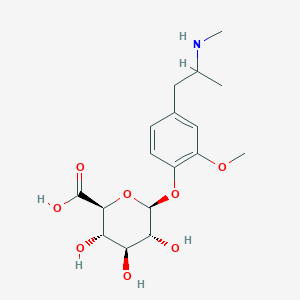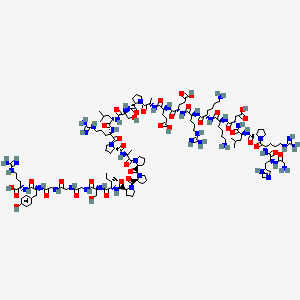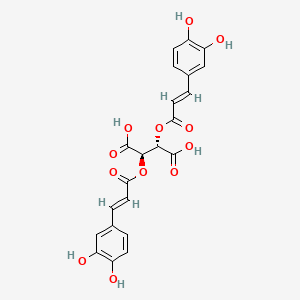
Triethylcholine hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylcholine hydroxide is a quaternary ammonium compound with the chemical formula
C8H21NO2
. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. This interference can lead to neuromuscular weakness and other physiological effects .准备方法
Synthetic Routes and Reaction Conditions: Triethylcholine hydroxide can be synthesized through the alkylation of choline or its derivatives. One common method involves the reaction of triethylamine with ethylene oxide, followed by quaternization with methyl iodide and subsequent ion exchange to form the hydroxide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction of Triethylamine with Ethylene Oxide: This step forms the intermediate triethylcholine.
Quaternization: The intermediate is then quaternized using methyl iodide.
Ion Exchange: The final step involves ion exchange to replace the iodide ion with a hydroxide ion, resulting in this compound.
化学反应分析
Types of Reactions: Triethylcholine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and other anions can react with this compound under mild conditions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted quaternary ammonium compounds.
科学研究应用
Triethylcholine hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It serves as a tool to study cholinergic transmission and neuromuscular function.
Medicine: Research on this compound helps in understanding diseases like myasthenia gravis and other neuromuscular disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
Triethylcholine hydroxide exerts its effects by mimicking choline and interfering with the synthesis of acetylcholine at presynaptic nerve endings. This interference leads to a reduction in acetylcholine levels, causing neuromuscular weakness and other autonomic symptoms. The compound’s mechanism involves binding to choline transporters and inhibiting the enzyme choline acetyltransferase, which is responsible for acetylcholine synthesis .
相似化合物的比较
Choline Hydroxide: Similar in structure but with different functional groups.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with distinct properties.
Hemicholinium-3: A compound that also inhibits choline uptake but with a different mechanism.
Uniqueness: Triethylcholine hydroxide is unique due to its specific ability to mimic choline and selectively interfere with acetylcholine synthesis, making it a valuable tool in neuromuscular research and a potential therapeutic agent for certain disorders.
属性
CAS 编号 |
3651-90-9 |
|---|---|
分子式 |
C8H21NO2 |
分子量 |
163.26 g/mol |
IUPAC 名称 |
triethyl(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
InChI 键 |
GRNRCQKEBXQLAA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCO.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




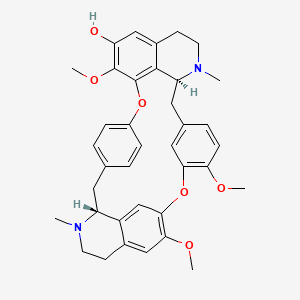
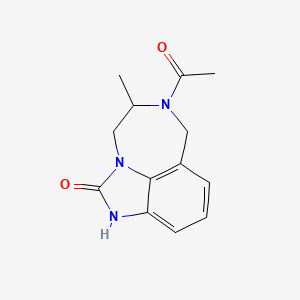
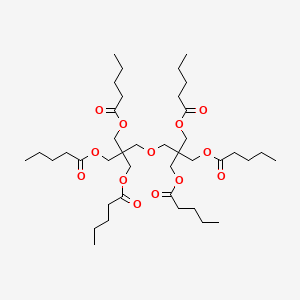
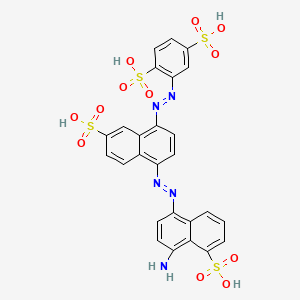
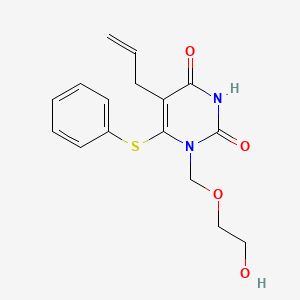
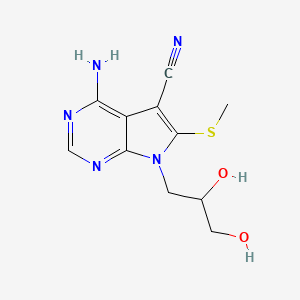
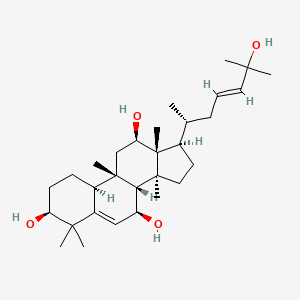
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
